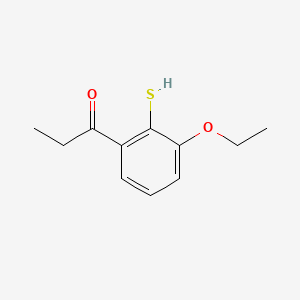

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one

Description

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one is a propanone derivative featuring an ethoxy (–OCH₂CH₃) group at the 3-position and a mercapto (–SH) group at the 2-position of the phenyl ring.

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-(3-ethoxy-2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C11H14O2S/c1-3-9(12)8-6-5-7-10(11(8)14)13-4-2/h5-7,14H,3-4H2,1-2H3 |

InChI Key |

IKLNPNQXKNJUDX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)OCC)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-ethoxy-2-mercaptobenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often employing advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activities .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Mercapto vs. Hydroxy/Halogens

- Ethoxy vs. Methoxy: Methoxy (–OCH₃) derivatives, such as 1-(3-methoxyphenyl)propan-1-one (), exhibit strong electron-donating effects, enhancing resonance stabilization of the aromatic ring.

- Mercapto (–SH) vs. Hydroxy (–OH): The mercapto group in the target compound is more nucleophilic but less acidic (pKa ~10) than phenolic –OH groups (pKa ~10 for thiols vs. ~9–10 for phenols). For example, 1-(2-hydroxyphenyl)propan-1-one () is detected in roasted coffee, where its hydroxyl group contributes to hydrogen bonding and volatility. The mercapto group may increase metal-binding affinity but also oxidative instability .

- Mercapto vs. Halogens :

Halogenated derivatives like 1-(3-chlorophenyl)propan-1-one () show moderate reactivity in coupling reactions (yields: 60–65%). The –SH group’s nucleophilicity could enable unique reaction pathways, such as thiol-ene click chemistry, absent in halogenated analogues .

Physicochemical Properties

- Solubility :

Methoxy and ethoxy groups enhance solubility in organic solvents. However, the –SH group’s polarity may increase water solubility relative to halogenated derivatives like 1-(4-bromophenyl)propan-1-one . - Stability : Mercapto-containing compounds are prone to oxidation, forming disulfides. This contrasts with stable ethers (e.g., 1-(4-methoxyphenyl)propan-1-one in ) or halogens .

Biological Activity

1-(3-Ethoxy-2-mercaptophenyl)propan-1-one, also known by its CAS number 1805895-21-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHOS, with a molecular weight of approximately 210.29 g/mol. The compound features an ethoxy group and a mercapto group attached to a phenyl ring, which may influence its solubility and reactivity in biological systems.

Structural Characteristics

| Property | Details |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 210.29 g/mol |

| Functional Groups | Ethoxy, Mercapto |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. A study on chalcones, which share structural similarities, revealed significant antibacterial and antifungal activities against various pathogens . The presence of the mercapto group may enhance interactions with microbial enzymes or membranes.

Enzyme Inhibition

The mercapto group in the compound is known for its ability to form interactions with metal ions and proteins. This characteristic suggests potential enzyme inhibition capabilities. For instance, compounds with thiol groups have been shown to inhibit metalloproteins, which could be relevant in therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and efficacy of new compounds. Preliminary studies on related compounds have demonstrated varying levels of cytotoxicity against cancer cell lines. A clonogenic assay indicated that certain derivatives with similar structures significantly inhibited colony formation in human melanoma and colon adenocarcinoma cell lines .

Study 1: Antiviral Activity

A recent investigation into the antiviral properties of related mercapto compounds highlighted their potential as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. These findings suggest that this compound could be explored for similar antiviral applications .

Study 2: Anticancer Potential

In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death. Further research is needed to establish the specific pathways involved in this activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the Ethoxy Group : Ethylation of a suitable phenolic precursor.

- Introduction of the Mercapto Group : Using thiolating agents to introduce the mercapto functionality.

- Final Coupling Reaction : Condensation reactions to form the final product.

These methods can be optimized using techniques such as continuous flow reactors to enhance yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.